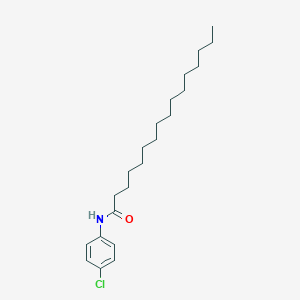

N-(4-chlorophenyl)hexadecanamide

Beschreibung

N-(4-Chlorophenyl)hexadecanamide is a long-chain fatty acid amide derivative featuring a 4-chlorophenyl group attached to a hexadecanamide backbone. Structurally, it combines the hydrophobic hexadecyl chain with the electron-withdrawing chlorine substituent on the phenyl ring, which influences its physicochemical properties and biological interactions.

Eigenschaften

CAS-Nummer |

100172-16-5 |

|---|---|

Molekularformel |

C22H36ClNO |

Molekulargewicht |

366 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)hexadecanamide |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |

InChI-Schlüssel |

OVRHPHDYSKENNR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |

Piktogramme |

Irritant |

Synonyme |

HexadecanaMide, N-(4-chlorophenyl)- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Evidence from inhibitory studies against monoacylglycerol lipase (MGL) highlights the role of halogen substitution on phenyl rings. For example:

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Despite the larger atomic size of iodine, bromine and iodine substitutions showed higher inhibitory potency than chlorine, suggesting steric and electronic factors outweigh halogen size in this context .

Insecticidal Activity of N-(4-Chlorophenyl) Derivatives

N-(4-Chlorophenyl)-containing heterocycles, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid.

Physicochemical Properties: Retention Time Comparisons

Retention times (HPLC) of related amides reveal trends in hydrophobicity:

| Compound | Retention Time (min) |

|---|---|

| N-Benzylhexadecanamide | 13.6 |

| Oleamide | 28.5 |

| N-(3,4-Dimethoxybenzyl)-hexadecanamide | 14.8 |

The hexadecanamide chain contributes to moderate hydrophobicity, but polar substituents (e.g., methoxy groups) or unsaturated chains (e.g., oleamide) significantly alter retention behavior . N-(4-Chlorophenyl)hexadecanamide’s chlorine atom may increase polarity slightly compared to non-halogenated analogs, though this requires experimental validation.

Structural Analogs: Acetyl vs. Chlorophenyl Substitution

N-(4-Acetylphenyl)hexadecanamide (CAS: 89735-65-9) shares the hexadecanamide backbone but replaces the chlorine atom with an acetyl group. Key differences include:

| Property | This compound | N-(4-Acetylphenyl)hexadecanamide |

|---|---|---|

| Molecular Formula | C22H34ClNO | C24H39NO2 |

| Molar Mass (g/mol) | 376.0 (estimated) | 373.57 |

| Functional Group | Chlorophenyl | Acetylphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.